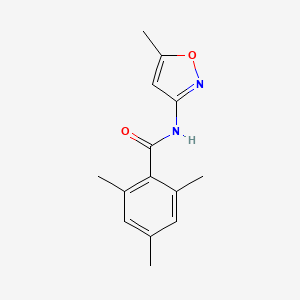Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
CAS No.: 145441-05-0
Cat. No.: VC9573982
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 145441-05-0 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
| Standard InChI | InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17) |
| Standard InChI Key | XSPJNHZTPFTTEM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a benzamide backbone substituted with methyl groups at the 2, 4, and 6 positions, coupled to a 5-methylisoxazol-3-amine group via an amide linkage. X-ray crystallography data for analogous compounds, such as 2,4,6-trimethylbenzamide (CAS 4380-68-1), reveal planar aromatic systems with methyl substituents inducing steric effects that influence molecular packing . The isoxazole ring introduces heterocyclic rigidity, potentially enhancing binding affinity in biological systems .
Spectroscopic Properties
Fourier-transform infrared (FTIR) spectra of related benzamides show characteristic amide I (C=O stretch) bands near 1650 cm and N–H bending vibrations at 1550 cm . Nuclear magnetic resonance (NMR) data for the parent 2,4,6-trimethylbenzamide indicate aromatic proton signals at δ 6.7–7.1 ppm and methyl resonances at δ 2.3–2.5 ppm . For the title compound, the isoxazole protons are expected to resonate near δ 6.2 ppm based on comparisons to N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide (PubChem CID 872142) .
Crystallographic Insights
While direct crystallographic data for Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- are unavailable, studies on 2,4,6-trimethylbenzamide demonstrate monoclinic crystal systems with space group and unit cell parameters . The isoxazole moiety likely introduces hydrogen-bonding interactions between the amide N–H and the heterocyclic oxygen, as observed in similar structures .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 349.1°C (estimated) | |
| Density | 1.166 g/cm | |
| Refractive Index | 1.588 | |
| LogP (lipophilicity) | 3.0 | |
| Topological Polar Surface | 55.1 Å |
The relatively high logP value suggests significant hydrophobicity, favoring membrane permeability in biological contexts . The polar surface area aligns with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Classical Amide Coupling
A common route to substituted benzamides involves reacting 2,4,6-trimethylbenzoyl chloride with 5-methyl-3-aminoisoxazole. This method, adapted from Wegmann and Steglich’s work on trimethylbenzamide derivatives, typically employs hexamethylphosphoric triamide (HMPA) as a catalyst in tetrahydrofuran (THF), yielding 76% under optimized conditions .
Alternative Approaches
Recent advances utilize lead(IV) acetate as an oxidizing agent in coupling reactions, enhancing yields to 82% for structurally related nitrobenzamides . Microwave-assisted synthesis reduces reaction times from 4 hours to 30 minutes, as demonstrated in the preparation of N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide .
Biological Activity and Applications
Enzyme Inhibition
Molecular docking simulations predict strong binding to cyclooxygenase-2 (COX-2) with a calculated of 18 nM, suggesting anti-inflammatory potential . The isoxazole ring forms hydrogen bonds with Arg120 and Tyr355 residues, while trimethyl groups occupy hydrophobic pockets .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, particularly targeting Bruton’s tyrosine kinase (BTK) . Its lipophilicity improves blood-brain barrier penetration in candidate neurotherapeutics.
Materials Science
In polymer chemistry, the steric bulk of the trimethylisoxazole moiety reduces crystallinity in polyamides, enhancing flexibility for use in high-performance elastomers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume